molecular formula C23H22ClN3O B3038996 3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 946386-80-7

3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B3038996
CAS No.: 946386-80-7
M. Wt: 391.9 g/mol
InChI Key: IEDJALRKDYLWIL-UHFFFAOYSA-N
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Description

This compound belongs to the benzodiazepinone class, characterized by a fused bicyclic core with a seven-membered diazepine ring. The structure incorporates a 1H-indol-3-yl substituent at position 6 and a chlorine atom at position 3, along with two methyl groups at position 7.

Properties

IUPAC Name

3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O/c1-23(2)10-19-21(20(28)11-23)22(15-12-25-16-6-4-3-5-14(15)16)27-18-9-13(24)7-8-17(18)26-19/h3-9,12,22,25-27H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDJALRKDYLWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=CC(=C3)Cl)C4=CNC5=CC=CC=C54)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114515
Record name 8-Chloro-2,3,4,5,10,11-hexahydro-11-(1H-indol-3-yl)-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946386-80-7
Record name 8-Chloro-2,3,4,5,10,11-hexahydro-11-(1H-indol-3-yl)-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946386-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2,3,4,5,10,11-hexahydro-11-(1H-indol-3-yl)-3,3-dimethyl-1H-dibenzo[b,e][1,4]diazepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzodiazepine core followed by the introduction of the indole and chlorine substituents. Common synthetic routes may include:

  • Condensation reactions: Forming the benzodiazepine ring through the condensation of appropriate precursors.

  • Halogenation reactions: Introducing the chlorine atom at the desired position on the benzodiazepine ring.

  • Indole synthesis: Incorporating the indole moiety through reactions involving tryptophan or other indole precursors.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Converting the indole moiety to its oxidized derivatives.

  • Reduction: Reducing functional groups within the molecule.

  • Substitution: Replacing the chlorine atom with other substituents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Reduced benzodiazepine derivatives.

  • Substitution: Chloro-substituted benzodiazepines or other halogenated derivatives.

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Studying the biological activity of benzodiazepines and their derivatives.

  • Medicine: Investigating potential therapeutic uses, such as anxiolytic or sedative properties.

  • Industry: Developing new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as GABA receptors in the central nervous system. The binding to these receptors can modulate neurotransmitter activity, leading to sedative, anxiolytic, or muscle relaxant effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

Key Analog : 9,9-Dimethyl-6-(3-pyridyl)-6,8,10,11-Tetrahydro-5H-Pyrido[3,2-b][1,4]Benzodiazepin-7-One ()

  • Structural Differences : Replaces the indole group with a pyridyl moiety at position 4.
  • Indole-containing analogs (like the target compound) may exhibit stronger interactions with serotonin or tryptophan hydroxylase targets due to the aromatic heterocycle .

Table 1: Core Structure Comparison

Feature Target Compound Pyridyl Analog ()
Substituent at Position 6 1H-Indol-3-yl 3-Pyridyl
Chlorine Position Position 3 Absent
Methyl Groups 9,9-Dimethyl 7,7-Dimethyl (equivalent position)
Chlorine-Substituted Analogs

Key Analog : 3-(4-Chlorophenyl)-7-Methyl-5H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazin-6(7H)-One ()

  • Structural Differences: Features a triazolothiadiazinone core instead of a benzodiazepinone.
  • Functional Implications: The chlorine atom in both compounds may enhance electrophilicity, influencing binding to cysteine-rich enzymes or receptors .
Sulfur-Containing Derivatives

Key Analog: Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate ()

  • Structural Differences: Replaces the diazepine ring with a benzodithiazine core and adds a methylhydrazino group.
  • Functional Implications: The sulfonyl (SO₂) groups in contribute to high thermal stability (mp 252–253°C), whereas the target compound’s diazepine core may confer conformational flexibility for receptor binding . The hydrazino group in could enable chelation or redox activity, absent in the target compound .

Table 2: Functional Group Impact

Property Target Compound Benzodithiazine Analog ()
Thermal Stability Likely lower (flexible core) High (mp 252–253°C)
Electrophilic Sites Chlorine at position 3 Chlorine + sulfonyl groups
Bioactivity Mechanism Indole-mediated interactions Hydrazino-mediated chelation

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s indole and chlorine substituents may require multi-step synthesis, as seen in ’s 90% yield for a benzodithiazine derivative .
  • Pharmacological Potential: While direct data are lacking, the pyridyl analog () and triazolothiadiazinone () suggest that halogen and heterocyclic substituents are pivotal for CNS or enzyme modulation .

Biological Activity

3-Chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one, often referred to as CDI-436, is a complex organic compound that belongs to the benzodiazepine class. Its unique structure incorporates an indole moiety and a chlorine atom, which may contribute to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications in various fields including neuropharmacology and oncology.

Chemical Structure and Properties

The chemical structure of CDI-436 can be described by the following properties:

PropertyValue
IUPAC Name This compound
Molecular Weight 391.9 g/mol
CAS Number 946386-80-7
InChI Key InChI=1S/C23H22ClN3O/c1-23(2)10-19...

This compound's structural features suggest potential interactions with various biological targets.

The biological activity of CDI-436 is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Benzodiazepines are known for their ability to modulate GABA_A receptors, leading to anxiolytic and sedative effects. Additionally, indole derivatives have been shown to interact with serotonin receptors (5-HT), which may enhance their neuroactive properties.

Biological Studies and Findings

Recent studies have evaluated the biological effects of CDI-436 through various assays:

  • Neuropharmacological Activity :
    • CDI-436 has been tested for its ability to inhibit monoamine oxidase (MAO) enzymes. Specifically, compounds with indole structures have shown promise as MAO B inhibitors with IC50 values ranging from 1 μM to 4 μM in different analogs .
    • Indole derivatives often exhibit neuroprotective effects and have been linked to potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anticancer Potential :
    • The compound has demonstrated cytotoxicity against several cancer cell lines. For instance, analogs of indole derivatives have shown IC50 values in the range of 4.83–11.3 μM against breast and ovarian cancer cells .
    • The presence of the indole moiety enhances the antiproliferative activity by possibly inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival .
  • Enzyme Inhibition :
    • Research indicates that CDI-436 may act as an inhibitor of cholinesterases (AChE and BChE), which are critical in neurotransmission and are often targeted in Alzheimer's disease therapies .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of various indole derivatives including CDI-436 in models of oxidative stress-induced neurotoxicity. Results indicated that these compounds significantly reduced neuronal cell death in vitro by modulating antioxidant pathways.

Study 2: Antitumor Activity

In another case study assessing the antitumor properties of CDI-436 analogs on human cancer cell lines (MCF-7 and HCT116), it was found that certain modifications to the indole structure enhanced cytotoxicity significantly compared to standard chemotherapeutics like doxorubicin.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:

Indole functionalization : Introduce substituents to the indole moiety via Friedel-Crafts alkylation or electrophilic substitution.

Benzodiazepine core construction : Utilize a [1,4]-benzodiazepine scaffold formation via cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes under acidic conditions (e.g., HCl/EtOH) .

Chlorination : Introduce the chloro substituent at position 3 using chlorinating agents like POCl₃ or NCS (N-chlorosuccinimide) in DMF .
Key challenges include regioselectivity in the benzodiazepine ring and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Verify substituent positions (e.g., indole protons at δ 7.1–7.8 ppm, benzodiazepine methyl groups at δ 1.2–1.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C₂₄H₂₂ClN₃O).
  • Chromatographic purity :
    Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve ≥95% purity .

Q. What solubility and stability considerations are critical for experimental design?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary stock), with limited aqueous solubility. For in vitro assays, dilute in PBS or cell culture media with <0.1% DMSO .
  • Stability :
  • Store at –20°C under inert gas (argon).
  • Monitor degradation via LC-MS over 24–72 hours in buffer solutions (pH 4–9) to assess hydrolytic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-response validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) across multiple concentrations (e.g., 1 nM–100 µM) with positive/negative controls.
  • Assay interference checks :
  • Rule out false positives from aggregation or redox activity using detergent (e.g., 0.01% Triton X-100) or redox-sensitive dyes .
  • Structural analogs comparison : Compare activity with derivatives lacking the indole or chloro substituents to isolate pharmacophore contributions .

Q. What advanced computational methods predict the compound’s binding modes and metabolic pathways?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GABA receptors, cytochrome P450 enzymes).
  • ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 metabolism. Validate with in vitro microsomal assays .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Simulated gastric fluid (SGF) and intestinal fluid (SIF) : Incubate at 37°C for 2–24 hours, analyze degradation products via LC-MS .
  • Photostability : Expose to UV-Vis light (300–800 nm) in a stability chamber; monitor via UV spectroscopy and HPLC .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

  • Methodological Answer :
  • Pharmacokinetic (PK) profiling :
  • IV/PO administration : Measure plasma concentration-time curves in rodents.
  • Key parameters : Half-life (t₁/₂), Cₘₐₓ, AUC, and bioavailability (F%) .
  • Tissue distribution : Use radiolabeled compound (³H or ¹⁴C) to track accumulation in target organs .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles of benzodiazepine analogs?

  • Methodological Answer :
  • Species-specific toxicity : Compare rodent vs. human cell line data (e.g., HepG2 for hepatotoxicity) .
  • Metabolite identification : Use LC-MS/MS to detect reactive metabolites (e.g., epoxide intermediates) that may explain toxicity variations .

Experimental Design Tables

Parameter Example Protocol Reference
Synthesis Yield Optimization Vary reaction time (12–48h), temperature (60–120°C), and catalyst (e.g., p-TsOH vs. H₂SO₄)
In Vitro IC₅₀ Determination 8-point dilution series (n=3 replicates) in enzyme inhibition assays
Stability Testing SGF (pH 1.2), SIF (pH 6.8), 37°C, 24h sampling intervals

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Reactant of Route 2
Reactant of Route 2
3-chloro-6-(1H-indol-3-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

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